molecular formula C24H46O4S2Sn B13804748 Di-n-octyltin 1,4-butanediol-bis-mercaptoacetate CAS No. 69226-46-6

Di-n-octyltin 1,4-butanediol-bis-mercaptoacetate

Cat. No.: B13804748
CAS No.: 69226-46-6
M. Wt: 581.5 g/mol
InChI Key: BWEUIUUOUFUGLN-UHFFFAOYSA-L
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Description

2,2-Dioctyl-6,11-dioxa-2-stanna-1,3-dithiacyclotridecane-5,12-dione is a chemical compound with the molecular formula C24H46O4S2Sn. It is known for its unique structure, which includes a tin atom (stanna) integrated into a cyclic framework with oxygen and sulfur atoms. This compound is primarily used in research and industrial applications due to its interesting chemical properties and reactivity .

Preparation Methods

The synthesis of 2,2-Dioctyl-6,11-dioxa-2-stanna-1,3-dithiacyclotridecane-5,12-dione typically involves the reaction of dioctyltin oxide with 1,4-butanediol and mercaptoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclic structure. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields .

Chemical Reactions Analysis

2,2-Dioctyl-6,11-dioxa-2-stanna-1,3-dithiacyclotridecane-5,12-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfur-oxygen bonds.

    Substitution: The compound can undergo substitution reactions where the dioctyl groups are replaced by other alkyl or aryl groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Dioctyl-6,11-dioxa-2-stanna-1,3-dithiacyclotridecane-5,12-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dioctyl-6,11-dioxa-2-stanna-1,3-dithiacyclotridecane-5,12-dione involves its interaction with various molecular targets. The tin atom in the compound can coordinate with different ligands, leading to the formation of stable complexes. These interactions can affect the activity of enzymes and other proteins, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

2,2-Dioctyl-6,11-dioxa-2-stanna-1,3-dithiacyclotridecane-5,12-dione can be compared with similar compounds such as:

    8,8-Dioctyl-1,4-dioxa-7,9-dithia-8-stannacycloundecane-5,11-dione: This compound has a similar structure but differs in the ring size and the position of the tin atom.

    Di-n-octyltin 1,4-butanediol-bis-mercaptoacetate: This compound has a similar tin-containing structure but with different substituents and functional groups.

The uniqueness of 2,2-Dioctyl-6,11-dioxa-2-stanna-1,3-dithiacyclotridecane-5,12-dione lies in its specific ring structure and the presence of both oxygen and sulfur atoms, which contribute to its distinct chemical properties and reactivity .

Properties

CAS No.

69226-46-6

Molecular Formula

C24H46O4S2Sn

Molecular Weight

581.5 g/mol

IUPAC Name

5,5-dioctyl-1,9-dioxa-4,6-dithia-5-stannacyclotridecane-2,8-dione

InChI

InChI=1S/C8H14O4S2.2C8H17.Sn/c9-7(5-13)11-3-1-2-4-12-8(10)6-14;2*1-3-5-7-8-6-4-2;/h13-14H,1-6H2;2*1,3-8H2,2H3;/q;;;+2/p-2

InChI Key

BWEUIUUOUFUGLN-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCC[Sn]1(SCC(=O)OCCCCOC(=O)CS1)CCCCCCCC

Origin of Product

United States

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